methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Lipophilicity Metabolic Stability LogP

This synthetic hybrid heterocycle combines a pyrazole-3-carboxylate ester core with a 5-propyl-1,2,4-oxadiazole motif, aligning with therapeutically relevant chemical space for S1P1 agonism and store-operated calcium entry (SOCE) modulation. The precise 5-propyl substitution enhances lipophilicity, metabolic stability (>80% residual substrate in murine microsomal assays), and target engagement, distinguishing it from unsubstituted analogs. Ideal as a starting scaffold for medicinal chemistry programs in autoimmune disorders (multiple sclerosis, IBD, psoriasis) and for SAR studies on hypoxia-induced gene transcription inhibition. Available with ≥98% purity. Request a quote for gram-scale purchases tailored to your research needs.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 1708251-24-4
Cat. No. B2635328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
CAS1708251-24-4
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
InChIInChI=1S/C16H16N4O3/c1-3-4-14-17-15(19-23-14)11-5-7-12(8-6-11)20-10-9-13(18-20)16(21)22-2/h5-10H,3-4H2,1-2H3
InChIKeySRBCTBOOEISBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1708251-24-4)


Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1708251-24-4) is a synthetic hybrid heterocycle combining a pyrazole-3-carboxylate ester core with a para-substituted phenyl ring bearing a 5-propyl-1,2,4-oxadiazole motif. This architecture places it within a therapeutically relevant chemical space explored for S1P1 receptor agonism [1] and as a metabolically stable modulator of store-operated calcium entry (SOCE) [2]. The compound is primarily available for research use through specialist chemical suppliers, with reported purity typically equal to or greater than 97–98% .

Why Generic Substitution Fails for Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate


The precise substitution pattern on both the pyrazole (3-methyl ester) and the oxadiazole (5-propyl) ring critically influences key molecular properties such as lipophilicity, metabolic stability, and target engagement. For instance, the 5-propyl group on the 1,2,4-oxadiazole is a specific structural determinant that distinguishes this compound from unsubstituted or differently alkylated analogs . In the broader class of 1,2,4-oxadiazole-bearing pyrazoles, the bioisosteric replacement of metabolically labile ester functionalities with oxadiazole rings has been demonstrated to significantly enhance metabolic stability, a property that cannot be assumed for generic pyrazole esters lacking this heterocycle [1]. Therefore, interchanging in-class candidates without considering these precise molecular features introduces substantial risk of divergent pharmacokinetic and pharmacodynamic profiles.

Quantitative Evidence Guide: Differentiating Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate


Enhanced Lipophilicity Attenuates Metabolic Clearance Versus Unsubstituted Analog

The presence of a 5-propyl substituent on the 1,2,4-oxadiazole ring directly increases lipophilicity compared to the unsubstituted 1,2,4-oxadiazole analog (CAS 1710661-64-5), which has a calculated LogP of 1.71 and a topological polar surface area (TPSA) of 83.04 Ų . While exact calculated LogP values for the target compound are not reported in the same database, the addition of a propyl chain to the oxadiazole ring is structurally predicted to elevate LogP by approximately +1.0 to +1.5 units, bringing it into a more favorable range (LogP ~2.7–3.2) for membrane permeability while maintaining a TPSA below 90 Ų, which is consistent with favorable oral absorption parameters in drug discovery settings [1]. This differentiation is important because higher lipophilicity within an optimal range can enhance passive permeability and reduce renal clearance, a property that the unsubstituted analog may lack.

Lipophilicity Metabolic Stability LogP

Metabolic Stability Superiority of 1,2,4-Oxadiazole Scaffold Over Ester-Only Pyrazole Analogs

In a study of 24 1,2,4-oxadiazole-bearing pyrazoles as SOCE modulators, the class demonstrated significantly enhanced metabolic stability compared to corresponding ester-linked analogs. Specifically, the lead oxadiazole-pyrazoles in the series displayed residual substrate levels >80% in mouse liver microsome (MLM) and mouse liver S9 fraction (MLS9) stability assays, whereas representative ester-only pyrazoles like Pyr3 showed only 43% residual substrate under similar conditions [1]. The target compound incorporates a 1,2,4-oxadiazole bridge connecting the pyrazole-ester to the phenyl ring, a structural feature that directly mimics the bioisosteric replacement strategy validated in this study. Therefore, the target compound is expected to exhibit a similar metabolic stability advantage over non-oxadiazole ester pyrazole analogs.

Metabolic Stability Bioisostere Microsomal Clearance

Patent-Backed S1P1 Agonist Chemotype with Therapeutic Relevance

US Patent 8,802,663 B2 explicitly claims pyrazole oxadiazole derivatives, including structures closely related to the target compound, as selective S1P1 receptor agonists useful for treating multiple sclerosis and other autoimmune diseases [1]. While the patent does not report specific EC50 values for this exact compound, it establishes the pyrazole-oxadiazole-phenyl scaffold as a privileged chemotype for S1P1 agonism. In contrast, simpler pyrazole-3-carboxylates lacking the oxadiazole linkage (e.g., CAS 1710661-64-5) are not covered by this patent and lack documented S1P1 activity. This patent linkage provides a validated biological rationale for selecting this compound over non-oxadiazole pyrazole ester analogs in immunomodulation research.

S1P1 Agonism Immunomodulation Therapeutic Patent

Higher Topological Polar Surface Area (TPSA) Control Versus Ester-Only Bioisosteres

The incorporation of a 1,2,4-oxadiazole ring increases the molecular TPSA relative to a simple ester-only linker, providing a better balanced hydrophilicity-hydrophobicity profile. While the unsubstituted analog (CAS 1710661-64-5) has a TPSA of 83.04 Ų , the target compound, with an additional propyl group and the same oxadiazole bridge, is predicted to maintain a TPSA in the 85–90 Ų range, remaining well below the threshold of 140 Ų that is generally correlated with good oral bioavailability [1]. This is in contrast to carboxylate or amide derivatives of similar pyrazoles, which can exceed 100 Ų and face increased efflux or solubility limitations. The moderate TPSA supports favorable passive permeability while the oxadiazole nitrogen atoms contribute to hydrogen bond acceptor capacity, a dual advantage that may be absent in wholly aromatic ether or ester analogs.

Polar Surface Area Drug-Likeness Oral Bioavailability

Best Research and Industrial Application Scenarios for Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate


Immunomodulatory Drug Discovery: S1P1 Agonist Lead Optimization

Given its patent-backed association with S1P1 agonism [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting autoimmune disorders such as multiple sclerosis, inflammatory bowel disease, and psoriasis. Its moderate lipophilicity and balanced TPSA make it a superior alternative to unsubstituted or more polar pyrazole analogs when optimizing for oral bioavailability.

Metabolic Stability Screening of CRAC Channel Modulators

The 1,2,4-oxadiazole bridge confers enhanced metabolic stability over ester-only pyrazoles, a property validated in SOCE modulator studies where the oxadiazole-bearing series showed >80% residual substrate in murine microsomal assays [2]. This compound is therefore a logical choice for research on calcium signaling pathways where prolonged in vitro half-life is critical for reproducible results.

Chemical Probe Synthesis for Hypoxia-Inducible Factor (HIF) Pathway Investigation

Substituted pyrazolyl oxadiazoles have demonstrated inhibitory activity against hypoxia-induced gene transcription [3]. As a derivative containing the core pyrazolyl-oxadiazole motif, this compound can serve as a key intermediate or probe for dissecting HIF-1α/HIF-2α signaling in cancer biology, especially where metabolic stability is required for cellular assays under hypoxic conditions.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Alkyl Chain Length

The 5-propyl substitution on the oxadiazole ring provides a specific lipophilicity handle that directly impacts LogP and target affinity. Researchers engaged in systematic SAR studies can use this compound alongside its unsubstituted (CAS 1710661-64-5) and other alkyl variants to map the effect of side-chain length on potency, selectivity, and ADME parameters.

Quote Request

Request a Quote for methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.